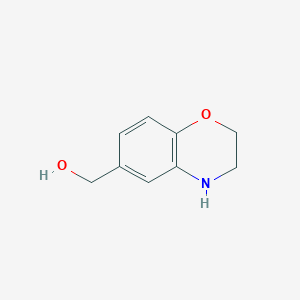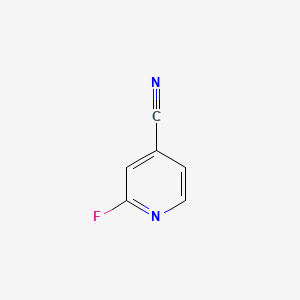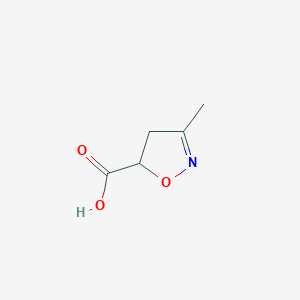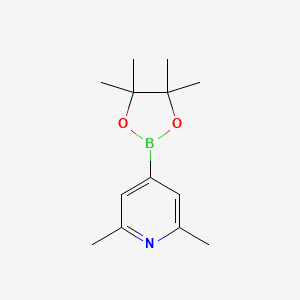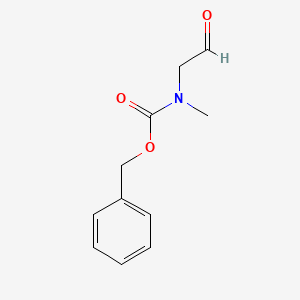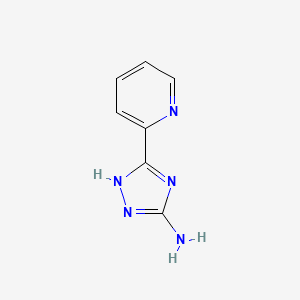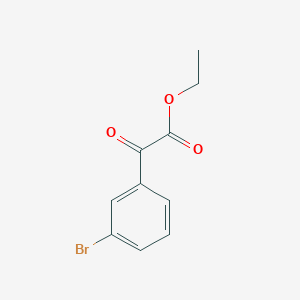
Ethyl 2-(3-bromophenyl)-2-oxoacetate
Descripción general
Descripción
Ethyl 2-(3-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction proceeds as follows:
-
Bromination of Ethyl Phenylacetate
Reagents: Ethyl phenylacetate, bromine (Br2), iron(III) bromide (FeBr3)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]
-
Esterification
Reagents: Ethyl bromoacetate, sodium ethoxide (NaOEt)
Conditions: Reflux, ethanol as solvent
Reaction: [ \text{C}_8\text{H}_7\text{BrO}_2 + \text{C}_4\text{H}_7\text{O}_2\text{Na} \rightarrow \text{C}_10\text{H}_9\text{BrO}_3 + \text{NaBr} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetates and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives with different biological activities.
Comparación Con Compuestos Similares
Ethyl 2-(3-bromophenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with the bromine atom at the 4-position.
Ethyl 2-(3-chlorophenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 3-position, which influences its reactivity and biological activity. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical properties compared to its chloro- and fluoro-analogues.
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWKTIUMGLHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482539 | |
| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-80-2 | |
| Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


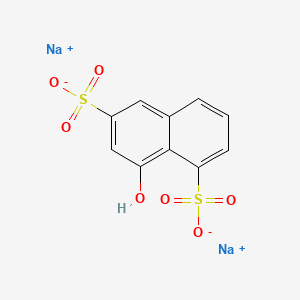
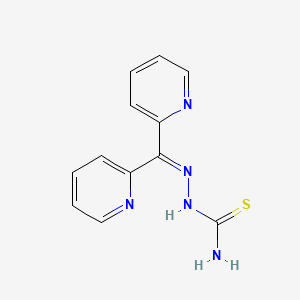
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
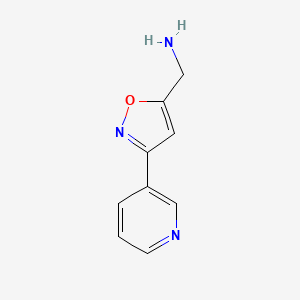
![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

